Isoprenaline-d7 (acetate)
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Overview
Description
Isoprenaline-d7 (acetate) is a deuterated form of isoprenaline, a synthetic catecholamine and non-selective beta-adrenergic agonist. It is primarily used as an internal standard for the quantification of isoprenaline by gas chromatography or liquid chromatography-mass spectrometry . The deuterium labeling helps in distinguishing it from the non-labeled isoprenaline during analytical procedures.
Preparation Methods
The synthesis of Isoprenaline-d7 (acetate) involves the deuteration of isoprenaline, followed by acetylation. The deuteration process typically replaces hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents under specific reaction conditions. . Industrial production methods would follow similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Isoprenaline-d7 (acetate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isoprenaline-d7 (acetate) is widely used in scientific research, particularly in:
Chemistry: As an internal standard in analytical chemistry for the quantification of isoprenaline.
Biology: In studies involving beta-adrenergic receptor interactions and signaling pathways.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of isoprenaline.
Industry: In quality control and assurance processes for the production of isoprenaline and related compounds.
Mechanism of Action
Isoprenaline-d7 (acetate) exerts its effects by acting as a beta-adrenergic receptor agonist. Upon binding to beta-1 and beta-2 adrenergic receptors, it activates G-protein coupled receptors, leading to the exchange of GDP for GTP on the alpha subunit. This activation triggers a cascade of intracellular events, including the production of cyclic AMP (cAMP) from ATP by adenylate cyclase. The increase in cAMP levels leads to various physiological responses such as increased heart rate, bronchodilation, and vasodilation .
Comparison with Similar Compounds
Isoprenaline-d7 (acetate) can be compared with other deuterated and non-deuterated beta-adrenergic agonists, such as:
Isoprenaline: The non-deuterated form, used for similar applications but without the advantage of deuterium labeling.
Epinephrine: Another beta-adrenergic agonist with a broader range of physiological effects.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
acetic acid;4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO3.C2H4O2/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-2(3)4/h3-5,7,11-15H,6H2,1-2H3;1H3,(H,3,4)/i1D3,2D3,7D; |
InChI Key |
HGXCPMXRCHCTKD-AUYCXRIESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)O)O.CC(=O)O |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(=O)O |
Origin of Product |
United States |
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